5-Bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride is a chemical compound with the molecular formula C8H7BrClFN2·HCl and a molecular weight of 265.51 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to a benzodiazole ring, making it a valuable building block in various chemical syntheses .
Vorbereitungsmethoden
The synthesis of 5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of 5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride involves large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: The pathways affected by the compound include signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-fluoro-2-methylbenzodiazole hydrochloride can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C8H7BrClFN2 |
---|---|
Molekulargewicht |
265.51 g/mol |
IUPAC-Name |
5-bromo-6-fluoro-2-methylindazole;hydrochloride |
InChI |
InChI=1S/C8H6BrFN2.ClH/c1-12-4-5-2-6(9)7(10)3-8(5)11-12;/h2-4H,1H3;1H |
InChI-Schlüssel |
OWHBOZJDKIRUPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C=C(C(=CC2=N1)F)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.